molecular formula C13H14N2O2 B4846579 N-(12-OXAZOL-3-YL)-4-PROPYLBENZAMIDE

N-(12-OXAZOL-3-YL)-4-PROPYLBENZAMIDE

Cat. No.: B4846579
M. Wt: 230.26 g/mol
InChI Key: ZXIFPSZQIOFCFL-UHFFFAOYSA-N
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Description

N-(12-OXAZOL-3-YL)-4-PROPYLBENZAMIDE is a benzamide derivative featuring a 4-propyl-substituted benzamide core and a 12-oxazol-3-yl moiety. Benzamide derivatives are widely studied for their roles in medicinal chemistry and catalysis, particularly due to their ability to act as directing groups in metal-catalyzed C–H bond functionalization reactions .

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-3-10-4-6-11(7-5-10)13(16)14-12-8-9-17-15-12/h4-9H,2-3H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIFPSZQIOFCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-OXAZOL-3-YL)-4-PROPYLBENZAMIDE typically involves the reaction of 4-propylbenzoic acid with oxazole derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the oxazole and the benzoic acid moiety. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(12-OXAZOL-3-YL)-4-PROPYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(12-OXAZOL-3-YL)-4-PROPYLBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(12-OXAZOL-3-YL)-4-PROPYLBENZAMIDE involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-(12-OXAZOL-3-YL)-4-PROPYLBENZAMIDE and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Characteristics
This compound Benzamide 4-Propyl, 12-oxazol-3-yl Oxazole ring may enhance π-π stacking; propyl chain increases hydrophobicity.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group; hydroxyl group enables hydrogen bonding .
N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide () Benzamide 4-Propoxy, hydrazine-linked allyloxybenzylidene Extended conjugation via hydrazine; propoxy group enhances lipophilicity .
N-[2-((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoethyl]-4-propoxybenzamide () Benzamide 4-Propoxy, pyrazole-hydrazine hybrid Bulky pyrazole moiety introduces steric hindrance; potential for multi-site binding .
Key Observations:
  • Oxazole vs.
  • Propyl vs. Propoxy Chains : The 4-propyl group in the target compound lacks the ether oxygen present in 4-propoxy derivatives (–4), reducing polarity and possibly improving membrane permeability in biological systems.
  • Hydrazine-Linked Moieties : Compounds in –4 utilize hydrazine linkages for extended conjugation, which are absent in the target compound. These linkages may enhance metal-binding capabilities but increase synthetic complexity.

Physicochemical and Functional Properties

  • Hydrogen Bonding and Solubility :

    • The hydroxyl group in ’s compound facilitates hydrogen bonding, improving aqueous solubility compared to the hydrophobic 4-propyl/oxazole groups in the target compound .
    • The oxazole ring’s planar structure may promote crystal packing via π-π interactions, as observed in similar heterocyclic systems .
  • Drug-Likeness :

    • Radar plot analysis (as in ’s Figure 1) could be applied to compare the target compound’s properties (e.g., logP, molecular weight) against benchmarks for drug-like molecules. Propyl and oxazole groups may push logP values higher, requiring optimization for pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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